molecular formula C12H14N2O2 B2880264 2(1H)-Quinoxalinone, 3-(2-hydroxy-1,1-dimethylethyl)- CAS No. 1239897-92-7

2(1H)-Quinoxalinone, 3-(2-hydroxy-1,1-dimethylethyl)-

Cat. No. B2880264
CAS RN: 1239897-92-7
M. Wt: 218.256
InChI Key: FTXZUHQSNGBRDC-UHFFFAOYSA-N
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Description

The compound “2(1H)-Quinoxalinone, 3-(2-hydroxy-1,1-dimethylethyl)-” is a small molecule . It is characterized by an N, O-bidentate directing group . This structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions .


Synthesis Analysis

The compound was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The reaction of 2,3-dibromopropanoates with 2-amino-2-methyl-1-propanol in the presence of triethylamine also gave a number of related compounds .


Molecular Structure Analysis

The synthesized target compound was fully characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS), its composition confirmed by elemental analysis, and its structure determined and confirmed by X-ray analysis .


Chemical Reactions Analysis

The compound’s importance lies in its possession of an N, O-bidentate directing group. Such a structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions . The Lewis-base-contained directing groups promote the formation of cyclometallated complexes via chelation-assistance .


Physical And Chemical Properties Analysis

The compound has a chemical formula of C21H22N4O2 and a molecular weight of 362.425 . More detailed physical and chemical properties are not available in the current resources.

Future Directions

The compound’s N, O-bidentate directing group makes it potentially suitable for metal-catalyzed C–H bond functionalization reactions . This suggests that it could be of interest in future research focused on such reactions.

properties

IUPAC Name

3-(1-hydroxy-2-methylpropan-2-yl)-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,7-15)10-11(16)14-9-6-4-3-5-8(9)13-10/h3-6,15H,7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXZUHQSNGBRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=NC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Hydroxy-2-methylpropan-2-yl)quinoxalin-2(1h)-one

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